molecular formula C17H13N3O4 B1413726 3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester CAS No. 1310684-34-4

3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester

Cat. No. B1413726
CAS RN: 1310684-34-4
M. Wt: 323.3 g/mol
InChI Key: KWFZCPWGXHFFTD-UHFFFAOYSA-N
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Description

“3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester” is a chemical compound with the molecular formula C17H13N3O4 . It is a type of ester, which is a class of organic compounds that are derived from carboxylic acids .


Synthesis Analysis

The synthesis of esters like “3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester” can be achieved through various methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .


Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The specific structure of “3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester” can be determined by its molecular formula C17H13N3O4 .


Chemical Reactions Analysis

Esters, including “3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester”, can undergo various chemical reactions. One such reaction is hydrolysis, which is the process of breaking the ester bond with water. This reaction can be catalyzed by either an acid or a base . Other reactions include reduction with lithium aluminum hydride and reaction with a Grignard reagent .

Scientific Research Applications

Near-Infrared Photosensitizers for Cancer Therapy

Benzyl esters and their derivatives have been explored for their potential in medical applications, such as in the development of photosensitizers for fluorescence imaging and photodynamic therapy (PDT) of cancer. One study reported the synthesis of near-infrared (NIR) bacteriochlorin analogues, demonstrating the role of carboxylic acid derivatives in enhancing photosensitizing efficacy and showing potential for dual-function applications in cancer treatment and imaging (Patel et al., 2016).

Synthesis of Heterocycles

The synthesis and cyclization of amino-substituted heterocycles, leading to the formation of various heterocyclic compounds, illustrate the chemical versatility of carboxylic acid esters in producing pharmacologically relevant structures. This work sheds light on the methodologies that could potentially apply to the synthesis and functionalization of 3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester derivatives for various scientific applications (Zinchenko et al., 2009).

Protective Groups in Organic Synthesis

The development of novel protective groups for carboxylic acids, demonstrating the utility of certain methyl esters as protective groups, highlights the role of esterification in synthetic chemistry. This could imply the relevance of similar strategies in the manipulation and synthesis of 3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester for specific scientific purposes (Nishimura et al., 2008).

Antibacterial Properties

Research on quinoxaline derivatives, similar in structure to 3-Methyl-6-nitroquinoxaline-2-carboxylic acid benzyl ester, has explored their potential antibacterial properties. This suggests a possible application of such compounds in developing new antibacterial agents or studying their mechanism of action against various bacterial strains (Taiwo et al., 2021).

Mechanism of Action

The mechanism of action of esters involves various chemical reactions. For instance, in acidic hydrolysis, water splits the ester bond. The hydrogen of water joins to the oxygen atom in the OR part of the original ester, and the OH of water joins to the carbonyl carbon atom . In basic hydrolysis or saponification, the products are a carboxylate salt and an alcohol .

properties

IUPAC Name

benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-11-16(17(21)24-10-12-5-3-2-4-6-12)19-14-8-7-13(20(22)23)9-15(14)18-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFZCPWGXHFFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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